Superior Antiplatelet Aggregation Potency Compared to Aglycone Physcion and Aspirin
Physcion 8-glucoside demonstrates a 7.80-fold higher antiplatelet biopotency compared to the standard drug aspirin, and is markedly more potent than its aglycone physcion, which only shows activity equivalent to aspirin. [1] This direct comparison within the same assay highlights the critical role of the 8-O-glucoside moiety in enhancing antiplatelet activity.
| Evidence Dimension | Antiplatelet biopotency (relative to aspirin = 1.00) |
|---|---|
| Target Compound Data | 7.80 (relative potency) |
| Comparator Or Baseline | Aspirin (relative potency = 1.00); Aglycone Physcion (relative potency ≈ 1.00) |
| Quantified Difference | 7.80-fold increase over aspirin; ~7.8-fold increase over aglycone physcion |
| Conditions | In vitro ADP-induced platelet aggregation assay in human platelet-rich plasma |
Why This Matters
Procurement of the correct glycoside form is essential for achieving high antiplatelet activity, as the aglycone is approximately 7.8 times less potent.
- [1] Preliminary study on antiplatelet aggregation of 10 anthraquinones in Rhei Radix et Rhizoma based on bioassay. Zhongcaoyao. 2018;(24):859-865. View Source
